molecular formula C14H14O5S B13730270 1,3-Benzenediol, 4,4'-sulfinylbis[2-methyl- CAS No. 28341-67-5

1,3-Benzenediol, 4,4'-sulfinylbis[2-methyl-

Cat. No.: B13730270
CAS No.: 28341-67-5
M. Wt: 294.32 g/mol
InChI Key: LRCGUJDNHJWEOI-UHFFFAOYSA-N
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Description

Properties

CAS No.

28341-67-5

Molecular Formula

C14H14O5S

Molecular Weight

294.32 g/mol

IUPAC Name

4-(2,4-dihydroxy-3-methylphenyl)sulfinyl-2-methylbenzene-1,3-diol

InChI

InChI=1S/C14H14O5S/c1-7-9(15)3-5-11(13(7)17)20(19)12-6-4-10(16)8(2)14(12)18/h3-6,15-18H,1-2H3

InChI Key

LRCGUJDNHJWEOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1O)S(=O)C2=C(C(=C(C=C2)O)C)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediol, 4,4’-sulfinylbis[2-methyl- typically involves the reaction of 2-methylresorcinol with sulfur-containing reagents. One common method is the oxidation of 2-methylresorcinol in the presence of sulfur dioxide or sulfur trioxide, followed by the coupling of the resulting sulfinyl intermediate with another molecule of 2-methylresorcinol .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation and coupling reactions using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediol, 4,4’-sulfinylbis[2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted aromatic compounds .

Scientific Research Applications

1,3-Benzenediol, 4,4’-sulfinylbis[2-methyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,3-Benzenediol, 4,4’-sulfinylbis[2-methyl- involves its interaction with specific molecular targets and pathways. The sulfinyl group can undergo redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4,4′-Sulfinylbis(2-methyl-1,3-benzenediol) .
  • Molecular Formula : C₁₄H₁₄O₅S.
  • Molecular Weight : 294.321 g/mol .
  • CAS Registry Number : 28341-67-5 .
  • Structural Features : Comprises two 2-methyl-1,3-benzenediol moieties linked via a sulfinyl (-SO-) group. The methyl substituents at the 2-position and hydroxyl groups at the 1,3-positions confer unique steric and electronic properties .

Synthesis: Synthesized via palladium-catalyzed cross-coupling reactions using iodinated precursors (e.g., 4-iodoresorcinol derivatives) and purified via flash column chromatography .

Comparison with Structural Analogs

Sulfinyl/Sulfonyl-Linked Benzenediol Derivatives

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
4,4′-Sulfinylbis(2-methyl-1,3-benzenediol) C₁₄H₁₄O₅S -SO- linker, 2-methyl groups Potential bioactivity (unconfirmed); used in coordination chemistry .
4,4′-Sulfonylbis(bromobenzene) (4l) C₁₂H₈Br₂O₂S -SO₂- linker, Br substituents Higher molecular weight (436.07 g/mol); bromine enhances electrophilicity .
3,3′-Sulfinylbis(methoxybenzene) (4j) C₁₄H₁₄O₃S -SO- linker, methoxy groups Methoxy groups improve solubility in polar solvents .
4,4'-Dihydroxydiphenyl Sulfoxide (CAS 1774-34-1) C₁₂H₁₀O₃S -SO- linker, no methyl groups Simpler analog; lower molecular weight (234.27 g/mol); used in polymer chemistry .

Key Observations :

  • Steric Effects: Methyl groups in the target compound reduce conformational flexibility compared to non-methylated analogs like 4,4'-dihydroxydiphenyl sulfoxide .
  • Electronic Effects : Sulfinyl (-SO-) groups are less electron-withdrawing than sulfonyl (-SO₂-) groups, influencing reactivity in cross-coupling reactions .

Ethylene/Diyl-Linked Benzenediol Derivatives

Compound Name Molecular Formula Linker Type Bioactivity/Applications Reference
4,4'-(2-(3,5-Dihydroxyphenyl)ethane-1,1-diyl)bis(benzene-1,3-diol) C₂₀H₁₈O₆ Ethylene linker Neuroprotective activity in Morus nigra extracts .
4,4'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(1,3-benzenediol) C₂₀H₁₇ClO₅ Chlorinated methylene linker HPLC-separated; logP = 3.60 (high lipophilicity) .

Key Observations :

  • Bioactivity : Ethylene-linked derivatives (e.g., compound from Morus nigra) exhibit neuroprotective effects, suggesting that linker flexibility and hydroxyl group positioning are critical for biological activity .
  • Lipophilicity : Chlorinated derivatives show higher logP values, enhancing membrane permeability compared to sulfinyl-linked analogs .

Azo and Metal-Complexed Derivatives

Compound Name Molecular Formula Functional Groups Applications Reference
4,4'-((Methylene bis(3,1-phenylene))bis(diazene))bis(1,3-benzenediol) C₂₆H₂₂N₄O₄ Azo (-N=N-) linker Forms stable metal complexes; used in dye chemistry .
1,3-Benzenediol (Resorcinol) C₆H₆O₂ No linker Antimycobacterial activity (MIC: 50–200 μg/mL) .

Key Observations :

  • Coordination Chemistry : Azo-linked derivatives form stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺), whereas sulfinyl-linked compounds are less studied in this context .
  • Bioactivity: Simple benzenediols (e.g., resorcinol) exhibit antimycobacterial activity, but the target compound’s methyl and sulfinyl groups may alter its efficacy .

Physicochemical Properties

Property Target Compound 4,4′-Sulfonylbis(bromobenzene) 4,4'-Dihydroxydiphenyl Sulfoxide
Molecular Weight (g/mol) 294.32 436.07 234.27
logP ~2.8 (estimated) ~3.5 ~1.9
Solubility Low in water Insoluble in water Moderate in polar solvents

Biological Activity

Antioxidant Properties

Research indicates that compounds similar to 1,3-benzenediol, 4,4'-sulfinylbis[2-methyl-] exhibit antioxidant activity . These compounds can scavenge free radicals, which play a significant role in oxidative stress and various diseases. The antioxidant mechanisms may involve the donation of hydrogen atoms or electrons to neutralize free radicals, thereby preventing cellular damage.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also exhibit anti-inflammatory effects . Inflammation is a critical factor in many chronic diseases, including cancer and cardiovascular disorders. The potential anti-inflammatory activity could be attributed to the modulation of pro-inflammatory cytokines and pathways involved in inflammation.

Antimicrobial Activity

The antimicrobial potential of related compounds has been documented, indicating that 1,3-benzenediol derivatives might possess similar properties. These activities are essential for developing new antimicrobial agents against resistant strains of bacteria and fungi.

Comparative Analysis with Similar Compounds

To better understand the positioning of 1,3-benzenediol, 4,4'-sulfinylbis[2-methyl-], a comparative analysis with structurally similar compounds is beneficial:

Compound NameStructure CharacteristicsUnique Features
1,3-Benzenediol (Resorcinol) Contains two hydroxyl groupsKnown for its use in dyes and adhesives
Bisphenol A Two phenolic groups linked by carbonWidely studied for endocrine disruption
2-Methylresorcinol Methyl group substitution on resorcinolExhibits antimicrobial properties
Phenylsulfonylmethane Sulfonyl group attached to methaneUsed in pharmaceuticals

This table highlights the unique positioning of 1,3-benzenediol, 4,4'-sulfinylbis[2-methyl-] within its class due to its specific sulfinyl linkage and potential applications that differ from those of other phenolic compounds.

Cytotoxicity Assays

In vitro studies evaluating the cytotoxicity of related compounds have shown promising results. For instance:

  • A study assessed the cytotoxicity of extracts containing similar benzenediols on various cancer cell lines (MCF-7, HeLa). The results indicated significant reductions in cell viability with IC50 values ranging between 1.2 and 12.8 µg/ml .
  • Techniques such as MTT assays were employed to determine cell viability post-treatment with these extracts. The findings support the potential anticancer effects of benzenediol derivatives through apoptosis induction and inhibition of angiogenesis .

Safety Assessments

Safety assessments have indicated that while certain derivatives may cause irritation or sensitization at high concentrations (e.g., severe eye irritation noted in studies), they also show non-genotoxic properties based on Ames tests conducted on related compounds . This supports their potential use in therapeutic applications while emphasizing the need for careful dosage considerations.

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